1-(4-bromophenyl)prop-2-yn-1-one

Description

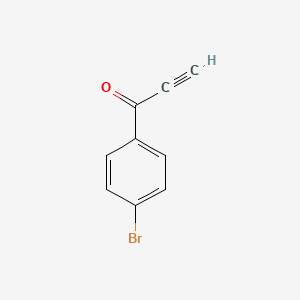

1-(4-Bromophenyl)prop-2-yn-1-one is a propargyl ketone derivative featuring a bromine-substituted aryl group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and the preparation of bioactive molecules. Its electron-withdrawing bromine substituent enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions and transition-metal-catalyzed cross-coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOXQOLPKNIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302629 | |

| Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54012-24-7 | |

| Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54012-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted phenylpropynones.

Reduction: Formation of 1-(4-bromophenyl)prop-2-yn-1-ol.

Oxidation: Formation of 4-bromobenzoic acid.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)prop-2-yn-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is primarily due to the presence of both the carbonyl and the alkyne functionalities, which can participate in various reactions such as:

- Nucleophilic Additions : The carbonyl group can undergo nucleophilic attack, allowing for the formation of alcohols or amines.

- Alkyne Reactions : The terminal alkyne can participate in cycloadditions and coupling reactions, making it valuable for constructing complex cyclic structures.

Pharmaceutical Development

The compound has shown promise in drug discovery, particularly in developing derivatives that may exhibit biological activity. Research indicates that derivatives of this compound can interact with various biological targets, including:

- Enzymes : Studies demonstrate binding interactions with enzymes involved in metabolic pathways.

- Receptors : The compound may modulate receptor activity, potentially leading to therapeutic effects.

Case Study 1: Synthesis of Triazole Derivatives

A recent study explored the synthesis of triazole derivatives using this compound as a precursor. The reaction involved a Cu-catalyzed click chemistry approach, resulting in compounds with enhanced biological activity. The synthesized triazoles exhibited significant antibacterial properties, indicating potential applications in medicinal chemistry .

Case Study 2: Anticancer Activity

Another research article focused on the evaluation of this compound derivatives for anticancer activity. The study reported that specific modifications to the compound's structure led to increased cytotoxicity against various cancer cell lines. These findings suggest that further exploration of its derivatives could yield novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)prop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

- Melting Points : Electron-donating groups (e.g., OCH₃) lower melting points (80–124°C for trimethoxy derivatives ), while halogenated analogues (e.g., bromo/fluoro) are typically solids with higher thermal stability.

- NMR Signatures :

- 1-(4-Methoxyphenyl)prop-2-yn-1-one : δ 8.16 (d, 2H, J = 8.8 Hz; aromatic H), 3.92 (s, 3H; OCH₃) .

- Trimethoxy Derivatives : Distinct downfield shifts for aromatic protons adjacent to methoxy groups (δ 6.5–7.5) .

- Bromo-Fluoro Analogues : Deshielded aromatic protons due to electron-withdrawing effects (e.g., δ >8.0 for bromophenyl) .

Reactivity in Further Functionalization

- Cycloadditions : 1-(4-Bromophenyl)prop-2-yn-1-one participates in nitrosoarene-alkyne cycloadditions to form indole derivatives, a pathway validated for methoxy-substituted analogues .

- Amination: Ethynyl ketones react with arylamines to form (Z)-1-aryl-3-arylamino-2-propen-1-ones, a reaction feasible for bromophenyl substrates .

Biological Activity

1-(4-bromophenyl)prop-2-yn-1-one, also known as 4-bromophenyl propargyl ketone, is an organic compound with the molecular formula C9H5BrO. This compound features a bromine atom attached to a phenyl ring, which is further linked to a propynone group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile , which allows it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein functions, influencing various biological pathways. The specific mechanisms depend on the target molecules and the biological context in which the compound is studied.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a study demonstrated that this compound inhibited the proliferation of human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound also displays antimicrobial activity , particularly against certain bacteria and fungi. Derivatives of this compound have been tested for their inhibitory effects on microbial growth. For example, some studies reported significant antibacterial effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been shown to interact with various enzymes, leading to significant inhibition. For example, it has been investigated for its effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The compound's ability to inhibit COX activity suggests its potential use in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)prop-2-yn-1-one | C9H5ClO | Chlorine substitution alters reactivity and activity |

| 1-(3-Bromophenyl)prop-2-yn-1-one | C9H5BrO | Bromine at meta position influences sterics |

| 1-(4-Methylphenyl)prop-2-yn-1-one | C10H9O | Methyl group affects electronic properties |

This table illustrates how variations in halogen or functional group positioning can significantly impact the biological activity and chemical reactivity of related compounds.

Study 1: Anticancer Activity

In a controlled laboratory setting, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways. The findings suggest that this compound could serve as a promising candidate for developing new anticancer agents .

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of derivatives of this compound against various microbial strains. Results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating their potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)prop-2-yn-1-one, and what analytical techniques are used to confirm its structure?

- Synthesis : The compound is typically synthesized via alkynylation reactions, such as the reaction of 4-bromobenzaldehyde with propargyl bromide under basic conditions (e.g., potassium tert-butoxide) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) may be employed to introduce the alkyne moiety .

- Characterization : Key techniques include:

- 1H NMR : Aromatic protons appear as doublets (δ ~7.6–7.8 ppm), and the acetylene proton (C≡CH) resonates near δ 3.1–3.3 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~222 (M⁺ for C₉H₅BrO) confirm the molecular formula .

- IR Spectroscopy : Strong absorption bands for C≡C (~2100 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use solvents like methanol or ethanol to remove impurities via temperature-dependent solubility .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as the mobile phase for higher purity .

- Solvent Impact : Polar aprotic solvents (e.g., DCM) improve yield by stabilizing intermediates during synthesis .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and what methodologies analyze these interactions?

- Hydrogen Bonding : The ketone oxygen may act as an acceptor, forming weak C–H···O interactions with adjacent aromatic protons, influencing crystal symmetry and stability .

- Methodologies :

- X-ray Crystallography : Use SHELXL for structure refinement to identify intermolecular interactions .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .

Q. What challenges arise in determining the absolute configuration of chiral derivatives using X-ray crystallography, and how can parameters like Flack’s x address these issues?

- Challenges : Near-centrosymmetric structures or twinning can obscure chirality determination .

- Solutions :

- Flack’s x Parameter : Incorporates twin-component scattering to resolve enantiomorph polarity without overestimating chirality .

- Rogers’ η Parameter : Less reliable for pseudo-symmetric structures but useful for high-resolution data .

Q. How does the bromophenyl group affect the reactivity of prop-2-yn-1-one derivatives in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Catalytic Systems : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable Sonogashira coupling with aryl halides, forming biarylacetylene derivatives .

Q. In pharmacological studies, how can molecular docking predict interactions between this compound and biological targets like tubulin?

- Methodology :

- Docking Software : Use AutoDock Vina to simulate binding to tubulin’s colchicine site, focusing on hydrophobic interactions with the bromophenyl group .

- Validation : Compare predicted binding energies with experimental IC₅₀ values from tubulin polymerization assays .

Data Contradiction and Resolution

Q. How should researchers resolve contradictions between crystallographic data (e.g., twinning vs. centrosymmetricity) in structural studies?

- Strategies :

- Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Comparative Metrics : Calculate both Flack’s x and Rogers’ η parameters to cross-validate chirality assignments .

Applications in Material Science

Q. What role does this compound play in synthesizing conductive polymers?

- Function : The alkyne group enables polymerization via Glaser coupling, forming π-conjugated backbones for organic semiconductors .

- Optimization : Adjust reaction stoichiometry (e.g., 1:1 alkyne:diiodobenzene) to control polymer chain length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.